molecular formula C8H6BrN3 B580640 7-Bromo-1,5-naphthyridin-2-amine CAS No. 1309774-04-6

7-Bromo-1,5-naphthyridin-2-amine

Cat. No. B580640
M. Wt: 224.061
InChI Key: WONDVTGZCODVDX-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound with the chemical formula C8H6BrN3 . It belongs to the class of 1,5-naphthyridines , which exhibit significant importance in medicinal chemistry due to their diverse biological activities .

2.

Synthesis Analysis

3.

Molecular Structure Analysis

The molecular structure of 7-bromo-1,5-naphthyridin-2-amine consists of a naphthyridine core with a bromine substituent at the 7-position and an amino group at the 2-position. The arrangement of nitrogen atoms within the fused pyridine rings contributes to its unique properties. Refer to Figure 1 for the structural representation of isomeric naphthyridines :

4.

Chemical Reactions Analysis

  • Formation of Metal Complexes : Coordination chemistry involving metal ions. These reactions contribute to the versatility of 1,5-naphthyridines in synthetic and medicinal applications .

6.

Physical And Chemical Properties Analysis

  • Melting Point : Experimental data on the melting point of 7-bromo-1,5-naphthyridin-2-amine can be found in relevant literature .

Scientific Research Applications

Chemical Rearrangements and Aminations

7-Bromo-1,5-naphthyridin-2-amine serves as a key intermediate in chemical rearrangements and aminations, a process that has been studied for understanding reaction mechanisms involving naphthyridyne intermediates. Researchers have explored the conversion of bromo-naphthyridines into amino-naphthyridines, which are significant for synthesizing various naphthyridine derivatives. For instance, the amination of 2-bromo-1,5-naphthyridine has been shown to yield a compound along with 2-amino-1,5-naphthyridine and 1,5-naphthyridine, indicating complex reaction pathways possibly involving naphthyridyne intermediates (Czuba, 2010).

Copper-catalyzed Aminations

The compound has also been part of studies focusing on copper-catalyzed aminations, providing an efficient route to functionalized naphthyridines. This method has been highlighted for its ambient temperature conditions, offering amination products with significant yields. Such methodologies facilitate the preparation of non-symmetric diamido-naphthyridines, which are valuable for further chemical modifications and applications (Anderson et al., 2010).

Supramolecular Chemistry

7-Bromo-1,5-naphthyridin-2-amine and its derivatives have been instrumental in the study of hydrogen bonding and supramolecular architectures. Research into how these compounds interact with acidic compounds has enhanced our understanding of hydrogen bonding's role in forming supramolecular structures. This knowledge is crucial for designing materials with specific properties, including organic salts and crystals formed through slow evaporation techniques, highlighting the diverse applications of naphthyridine compounds in material science (Jin et al., 2010).

Synthesis and Functionalization

The synthesis and functionalization of 7-Bromo-1,5-naphthyridin-2-amine derivatives have been explored for creating a wide range of compounds. This includes the development of urea, imidazolium salts, azides, and triazoles, showcasing the versatility of naphthyridine derivatives in organic synthesis. Such compounds have been evaluated for their anion recognition abilities, specifically for sensing fluoride ions, demonstrating the potential of naphthyridine derivatives in developing chemosensors and materials for environmental monitoring (Chahal et al., 2018).

properties

IUPAC Name

7-bromo-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDVTGZCODVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,5-naphthyridin-2-amine

Synthesis routes and methods

Procedure details

In a sealed reactor, 500 mg (1.23 mmol, 1 eq) of 7-bromo-2-chloro-1,5-naphthyridine and 7 mL (41.6 mmol, 33 eq) of 20% aqueous ammonia solution were introduced in 7 mL of dioxane. The mixture was stirred at 160° C. for 24 h. The mixture was allowed to reach rt and water was added. Aqueous layer was extracted with ethyl acetate. Organic layers were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography using methylene chloride and then methylene chloride/ethanol: 98/2 as eluent. The solvent was evaporated to dryness to afford 220 mg of white powder with 80% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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